molecular formula C9H14N2O2 B2948030 1-Cyclopropyl-2-methyl-5-oxoprolinamide CAS No. 1923524-82-6

1-Cyclopropyl-2-methyl-5-oxoprolinamide

Cat. No.: B2948030
CAS No.: 1923524-82-6
M. Wt: 182.223
InChI Key: YPCOMYCMZGNKMK-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-5-oxoprolinamide is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopropyl group, which is known for its ring strain and reactivity, making it a valuable building block in synthetic chemistry. The presence of a methyl group and an oxo group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-methyl-5-oxoprolinamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of a cyclopropyl ketone with an amine under appropriate conditions can yield the desired compound. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-methyl-5-oxoprolinamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The cyclopropyl group is particularly reactive due to its ring strain, making it susceptible to ring-opening reactions under certain conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of substituted cyclopropyl derivatives .

Scientific Research Applications

1-Cyclopropyl-2-methyl-5-oxoprolinamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used to study the effects of cyclopropyl-containing molecules on biological systems.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methyl-5-oxoprolinamide involves its interaction with molecular targets and pathways in biological systems. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Proteins: Interaction with proteins can lead to changes in protein structure and function.

Comparison with Similar Compounds

1-Cyclopropyl-2-methyl-5-oxoprolinamide can be compared with other similar compounds to highlight its uniqueness.

Similar Compounds

    Cyclopropylamine: Contains a cyclopropyl group and an amine group.

    Cyclopropyl ketone: Contains a cyclopropyl group and a ketone group.

    Cyclopropyl carboxylic acid: Contains a cyclopropyl group and a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group, a methyl group, and an oxo group within an amide framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(8(10)13)5-4-7(12)11(9)6-2-3-6/h6H,2-5H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCOMYCMZGNKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1C2CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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